N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
Description
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-4-9-19(10-5-16)25(20-11-6-17(2)7-12-20)15-22(25)24(28)26-23-14-21(27(29)30)13-8-18(23)3/h4-14,22H,15H2,1-3H3,(H,26,28) |
InChI Key |
NBRFQKZLHBATTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, electrophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings and cyclopropane moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{5-nitro-2-methylphenyl}-2,2-diphenylcyclopropanecarboxamide
- N-{5-nitro-2-methylphenyl}-2,2-bis(4-chlorophenyl)cyclopropanecarboxamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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